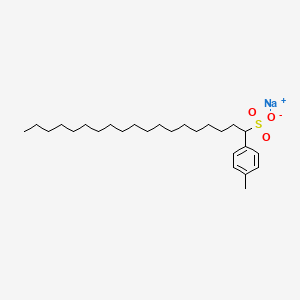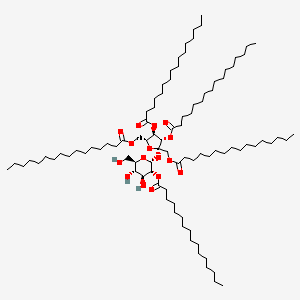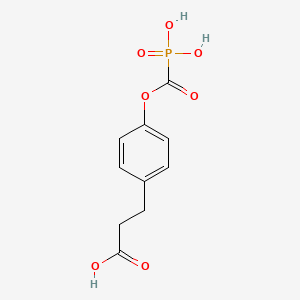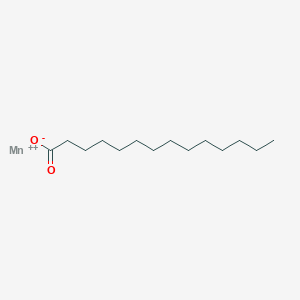
Manganese(2+) myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+) myristate, also known as manganese(II) myristate, is a metal soap derived from myristic acid and manganese. It is a compound with the chemical formula C28H54MnO4. This compound is generally insoluble in water but possesses high solubility in non-polar solvents, making it useful in various industrial applications .
Métodos De Preparación
Manganese(2+) myristate can be synthesized through the metathesis reaction of potassium myristate with manganese chloride. The process involves refluxing equivalent amounts of myristic acid and an aqueous solution of potassium hydroxide for 6 to 8 hours to prepare potassium myristate. This is then reacted with a slight excess of manganese chloride to form this compound. The precipitated soap is washed multiple times with acetone and distilled water, dried in an air oven at 50-60°C, and finally purified by crystallization with a benzene-methanol mixture .
Análisis De Reacciones Químicas
Manganese(2+) myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced under specific conditions to form manganese metal.
Substitution: It can undergo substitution reactions where the myristate group is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like hydrogen gas. .
Aplicaciones Científicas De Investigación
Manganese(2+) myristate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other manganese compounds.
Biology: It is studied for its potential role in biological systems, particularly in enzyme functions.
Medicine: It is explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is used in the production of lubricants, thickeners, and stabilizers for plastics and cosmetics
Mecanismo De Acción
The mechanism of action of manganese(2+) myristate involves its interaction with molecular targets such as enzymes and cellular membranes. It can act as a catalyst in biochemical reactions, facilitating the conversion of substrates to products. The pathways involved include redox reactions where manganese cycles between different oxidation states, thereby influencing various metabolic processes .
Comparación Con Compuestos Similares
Manganese(2+) myristate can be compared with other metal myristates such as:
- Calcium myristate
- Magnesium myristate
- Zinc myristate These compounds share similar properties, such as solubility in non-polar solvents and use in industrial applications. this compound is unique due to its higher metal content and specific catalytic properties, making it more effective in certain chemical and industrial processes .
Propiedades
Número CAS |
20243-64-5 |
|---|---|
Fórmula molecular |
C14H27MnO2+ |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
manganese(2+);tetradecanoate |
InChI |
InChI=1S/C14H28O2.Mn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+2/p-1 |
Clave InChI |
FTUIBTGSMYHJRD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


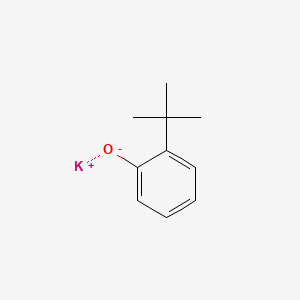
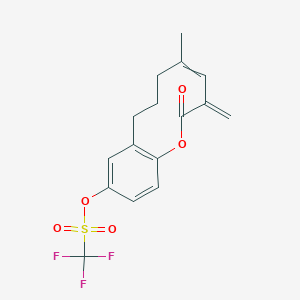
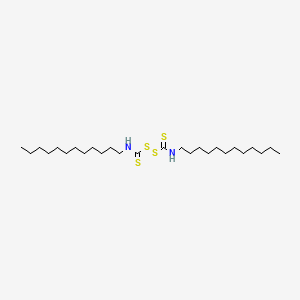
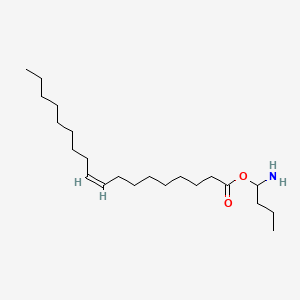
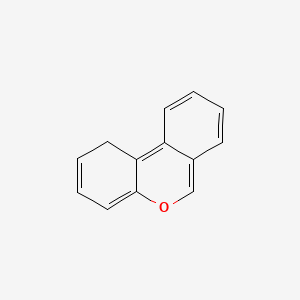
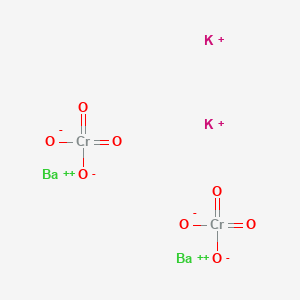
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
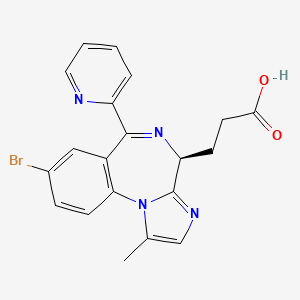
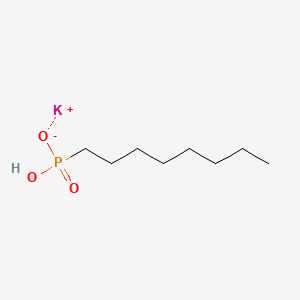
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
